PF-4136309, also known as INCB8761, is a potent and selective antagonist of the human chemokine receptor 2. This compound has garnered attention for its potential applications in immunomodulation and cancer treatment. It functions by blocking the binding of the chemokine CCL2 to its receptor, thereby inhibiting the recruitment of monocytes and myeloid-derived suppressor cells to sites of inflammation and tumor growth. The compound's efficacy in various preclinical models highlights its significance in therapeutic contexts.
PF-4136309 is classified as a small molecule drug candidate. It is part of a series of compounds derived from the (S)-3-aminopyrrolidine framework, which has been explored for its activity against chemokine receptors. The compound's development has been documented in multiple scientific publications, emphasizing its selective action against the chemokine receptor 2 and its potential role in treating inflammatory diseases and cancers .
The synthesis of PF-4136309 involves multiple steps, including the formation of key intermediates through various chemical reactions. The exact synthetic route is proprietary but generally includes:
The synthesis process is complex and typically requires careful control over reaction conditions to ensure that by-products are minimized. Various reagents, catalysts, and solvents are employed throughout the synthesis to facilitate reactions such as oxidation, reduction, and substitution.
PF-4136309 has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 573.61 g/mol.
The structural representation can be summarized using the following notations:
PF-4136309 can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions for these reactions depend on the desired transformation and can vary widely based on factors like temperature and solvent choice.
PF-4136309 acts primarily by inhibiting the interaction between CCL2 and its receptor CCR2. This blockade reduces monocyte migration to inflamed tissues or tumors, potentially leading to decreased inflammation and tumor progression. Studies have shown that PF-4136309 effectively reduces chemotaxis in vitro at low nanomolar concentrations .
PF-4136309 is typically presented as a solid at room temperature with high solubility in organic solvents but limited aqueous solubility.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.
The compound does not inhibit major cytochrome P450 enzymes at concentrations above 30 μM, indicating a favorable metabolic profile for potential therapeutic use.
PF-4136309 has been investigated for its potential applications in:
The ongoing research into PF-4136309 continues to explore its efficacy across different disease models, highlighting its importance in developing new therapeutic strategies against complex diseases involving immune modulation .
PF-4136309 (INCB8761) is a small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) with the chemical name N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide and a molecular weight of 568.59 Da (CAS: 1341224-83-6). Its molecular formula is C₂₉H₃₁F₃N₆O₃, and it exists as an off-white to light yellow solid with solubility in DMSO (up to 59.8 mM) and ethanol (234.5 mM), but is insoluble in water [1] [5] [9].
The compound was discovered through systematic optimization of an (S)-3-aminopyrrolidine scaffold, reversing the functional group connections of earlier clinical candidate INCB3284. Structure-activity relationship (SAR) studies revealed that the cis-4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl group and the 3-(trifluoromethyl)benzamide moiety were critical for potency. X-ray crystallography confirmed the stereochemistry and binding orientation of the optimized compound (designated as 17 in discovery studies) [4]. PF-4136309 emerged from this work as a clinical candidate due to its balanced pharmacokinetic and safety profile, subsequently entering human trials for inflammatory and oncological indications [4] [8].
Table 1: Key Physicochemical Properties of PF-4136309
Property | Value |
---|---|
CAS Number | 1341224-83-6 |
Molecular Weight | 568.59 g/mol |
Molecular Formula | C₂₉H₃₁F₃N₆O₃ |
Purity | ≥99.30% (HPLC) |
Solubility (DMSO) | 59.80 mM |
Solubility (Ethanol) | 234.49 mM |
Storage Stability | -20°C (powder), -80°C (DMSO solution) |
Source: [1] [5] [9] |
PF-4136309 demonstrates nanomolar potency against CCR2 across species, with IC₅₀ values of 5.2 nM (human), 13 nM (mouse), and 17 nM (rat) in binding assays. Functional assays confirm its antagonism of CCR2-mediated signaling:
The compound exhibits >100-fold selectivity for CCR2 over related chemokine receptors (CCR1, CCR3, CCR4, CCR5) and weak inhibition of the hERG potassium channel (IC₅₀ = 20 μM in patch clamp assays). It does not inhibit major cytochrome P450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) at concentrations up to 30 μM, reducing risks of metabolic interactions [1] [4].
Pharmacokinetic studies in rats and dogs highlight its favorable oral bioavailability (78%). After intravenous administration (2 mg/kg), it shows moderate half-lives (t₁/₂ = 2.4–2.5 hours). Oral dosing (10 mg/kg) achieves rapid absorption (Tmax = 0.25–1.2 hours) and dose-proportional exposure [1] [9].
Table 2: Comparative Potency of PF-4136309 Across Assay Systems
Assay Type | Species | IC₅₀ (nM) | Reference |
---|---|---|---|
CCR2 Binding | Human | 5.2 | [1] |
CCR2 Binding | Mouse | 13 | [1] |
CCR2 Binding | Rat | 17 | [1] |
Monocyte Chemotaxis | Human | 3.9 | [1] |
Calcium Mobilization | Human | 3.3 | [1] |
ERK Phosphorylation | Human | 0.5 | [1] |
Source: MedChemExpress, Focus Biomolecules |
CCR2 is a class A G-protein-coupled receptor (GPCR) primarily expressed on monocytes, macrophages, and T-cell subsets. Its activation by ligands like CCL2 (MCP-1), CCL7, and CCL12 triggers leukocyte migration to inflammation sites. Key pathophysiological roles include:
Therapeutic targeting of CCR2 aims to disrupt pathological leukocyte recruitment without compromising baseline immunity, as CCR2-deficient mice develop normally under pathogen-free conditions [3] [6].
Table 3: Therapeutic Implications of CCR2 Inhibition in Disease Models
Disease Area | Key Mechanism of CCR2 Involvement | Effect of PF-4136309 |
---|---|---|
Pancreatic Cancer | Recruitment of immunosuppressive TAMs | Synergizes with FOLFIRINOX; enhances T-cell infiltration [8] |
Multiple Sclerosis (EAE) | Monocyte-mediated demyelination | Reduces CNS macrophage influx and clinical severity [3] |
Renal Fibrosis | Myofibroblast accumulation | Attenuates fibroblast migration in CCR2-/- mice [3] |
Myocardial Infarction | Ly6Chi monocyte recruitment in early inflammation | Unstudied (theoretical benefit based on CCR2 biology) |
Source: [3] [6] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7